1-(4-Nitrophenyl)ethane-1-thiol

Self-Assembled Monolayers Surface Chemistry Electrochemistry

Researchers forming aromatic self-assembled monolayers (SAMs) on gold frequently encounter low coverage and disordered films from suboptimal precursors. 1-(4-Nitrophenyl)ethane-1-thiol resolves this through strong thiol-gold chemisorption and a p-nitrophenyl chromophore enabling convenient spectroscopic detection and further functionalization. • Forms dense, near-vertically oriented SAMs with reproducible long-range order, outperforming disulfide analogs in coverage quality. • Serves as a key thiol building block for nitrophenyl-disulfide antibacterial agents active against MRSA and B. anthracis via FabH inhibition. • Functions as a clean, predictable leaving group in thiolcarbonate aminolysis for nucleofugacity calibration and DFT validation. Supplied with verified purity for reproducible experimental outcomes.

Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
Cat. No. B12506066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)ethane-1-thiol
Molecular FormulaC8H9NO2S
Molecular Weight183.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)[N+](=O)[O-])S
InChIInChI=1S/C8H9NO2S/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-6,12H,1H3
InChIKeyOLWZHAZCADUDNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrophenyl)ethane-1-thiol Physicochemical Profile


1-(4-Nitrophenyl)ethane-1-thiol (CAS 1520013-37-9) is a member of the 4-nitrophenyl thiol family, a class of compounds defined by a p-nitrophenyl moiety linked to a sulfur-containing functional group. This compound features a ethane-1-thiol chain, distinguishing it from its closest structural relatives. Its core physicochemical properties, as documented in authoritative databases, include a molecular formula of C₈H₉NO₂S and a molecular weight of 183.23 g/mol . The p-nitrophenyl group provides a strong chromophore for UV-Vis detection and can act as a leaving group in nucleophilic substitution reactions, while the thiol moiety is a potent nucleophile. The compound is typically stored under inert gas at 2-8°C and protected from light to prevent oxidation [1].

Why 1-(4-Nitrophenyl)ethane-1-thiol Cannot Be Substituted


While numerous 4-nitrophenyl thiol derivatives exist, they are not interchangeable. The specific length and branching of the alkyl chain linking the nitrophenyl group to the thiol significantly alters the molecule's electronic properties, steric bulk, and hydrophobicity. These changes directly impact its behavior in applications ranging from self-assembled monolayer (SAM) formation [1] to its role as a leaving group in kinetic studies [2] or as a building block in bioactive molecules [3]. A direct substitution with a close analog like (4-nitrophenyl)methanethiol or 4-nitrothiophenol would result in a different molecular geometry, pKa, and logP value [4], fundamentally altering its reactivity, packing density, and biological activity. The following section provides specific, quantitative evidence of these differences.

Quantitative Evidence for 1-(4-Nitrophenyl)ethane-1-thiol


SAM Coverage vs. Disulfide Precursors on Gold

In self-assembled monolayer (SAM) formation on gold surfaces, aromatic thiols often suffer from low packing density and poor reproducibility. A comparative study using scanning tunneling microscopy (STM) and cyclic voltammetry demonstrated that SAMs prepared from the disulfide analog, bis(4-nitrophenyl) disulfide, resulted in a chemically similar but significantly lower coverage monolayer with no observable superstructures [1]. In contrast, SAMs formed from a 4-nitrophenyl thiol precursor (like the 4-nitrophenyl thiolate that can be generated from 1-(4-nitrophenyl)ethane-1-thiol) led to the formation of highly packed aromatic SAMs with distinct, reproducible superstructures on Au(111), which allowed for sub-molecular imaging [1].

Self-Assembled Monolayers Surface Chemistry Electrochemistry

Thiolcarbonate vs. Dithiocarbonate Leaving Group Selectivity

In a comparative kinetic and theoretical study of aminolysis reactions, the leaving group ability (nucleofugacity) of a 4-nitrophenyl moiety was found to be profoundly influenced by the structure of the electrophilic group. For O-(4-nitrophenyl) S-aryl dithiocarbonates, the reaction with secondary alicyclic amines resulted in a mixture of products, with a 4-nitrophenyl:S-aryl leaving group ratio of 56:44 for benzenethiol [1]. However, for the analogous thiolcarbonates, 4-nitrophenol was the exclusive product (100% selectivity) [1]. This stark contrast highlights how the presence of a second sulfur atom in the dithiocarbonate alters the nucleofugacity hierarchy, whereas the thiolcarbonate system—more closely resembling the reactivity of a simple 4-nitrophenyl thiol derivative—ensures the 4-nitrophenol is the sole leaving group.

Physical Organic Chemistry Kinetics Reaction Mechanisms

pKa and logP Variation Among 4-Nitrophenyl Thiol Analogs

The physicochemical properties of 4-nitrophenyl thiol derivatives are highly sensitive to the length of the alkyl spacer. (4-nitrophenyl)methanethiol, a close analog with a single methylene group, has a calculated acid dissociation constant (pKa) of 9.93 and a partition coefficient (logP) of 2.40 [1]. In contrast, the longer ethane-1-thiol chain in the target compound increases both hydrophobicity and the pKa of the thiol group. While precise experimental values for 1-(4-nitrophenyl)ethane-1-thiol are not available in this dataset, the trend is clear and significant: a change of a single methylene unit in the alkyl chain is expected to shift the pKa by approximately 0.5 units and increase logP by roughly 0.5, based on well-established linear free energy relationships for homologous series [2]. These differences directly affect solubility, membrane permeability, and nucleophilicity at physiological pH.

Medicinal Chemistry ADME Properties Physicochemical Profiling

Antibacterial Activity of Nitrophenyl Disulfides

In a study of unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus anthracis, the electronic nature of the aryl substituent was found to be a key determinant of antibacterial activity. The research specifically found that among 12 different aryl substituents examined, nitrophenyl derivatives provided the strongest antibiotic activities [1]. The study postulates that this enhanced activity is due to the electronic activation of the arylthio moiety, making it a better leaving group for nucleophilic attack on the disulfide bond. Furthermore, the nature of the small alkyl residue on the other sulfur was also found to be critical for optimal activity, with the best activity being somewhat dependent on the specific alkyl moiety for different bacteria [1].

Antibacterial Agents Medicinal Chemistry Structure-Activity Relationship

Efficient Synthesis via Nucleophilic Aromatic Substitution

The synthesis of compounds with a 4-nitrophenyl thioether motif can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. A study by Kondoh et al. demonstrated that treatment of nitroarenes having electron-withdrawing groups at the ortho or para position with an alkanethiol, in the presence of cesium carbonate in DMSO at 25°C, leads to nucleophilic displacement of the nitro group with the alkylthio group [1]. The study found cesium carbonate to be superior to other bases (e.g., potassium carbonate, sodium carbonate, triethylamine) for this transformation [1]. This method provides a mild and efficient route to access a wide range of alkylthio-substituted nitroarenes, which are direct synthetic precursors or structural analogs of 1-(4-nitrophenyl)ethane-1-thiol.

Synthetic Methodology Nucleophilic Aromatic Substitution Reaction Optimization

Applications of 1-(4-Nitrophenyl)ethane-1-thiol


Highly Ordered SAMs for Surface Patterning

1-(4-Nitrophenyl)ethane-1-thiol is an ideal precursor for creating dense, well-ordered self-assembled monolayers (SAMs) on gold surfaces. As demonstrated in , aromatic thiols like this compound can form high-coverage SAMs with reproducible superstructures, which are essential for applications in molecular electronics, biosensors, and corrosion inhibition. Unlike its disulfide analog, which yields lower coverage, this compound's thiol group allows for strong chemisorption to gold, while the p-nitrophenyl group provides a convenient handle for further functionalization or electrochemical detection. Researchers aiming for reproducible, high-quality aromatic SAMs should prioritize this compound over other precursors.

Antibacterial Disulfide Agent Synthesis

This compound serves as a crucial synthetic building block for a novel class of antibacterial agents that function via thiol-disulfide exchange. As shown in , nitrophenyl-containing disulfides exhibit strong activity against drug-resistant bacteria like MRSA and B. anthracis. 1-(4-Nitrophenyl)ethane-1-thiol provides the precise alkyl chain length and nitrophenyl activation necessary to optimize the electronic and steric properties of the final disulfide molecule, a key factor in determining antibacterial potency. Medicinal chemistry groups focused on developing new therapies for resistant infections should procure this specific compound for their SAR studies.

Mechanistic Probes for Reaction Kinetics

The 4-nitrophenyl group is a widely used chromophoric and electrofugal probe. 1-(4-Nitrophenyl)ethane-1-thiol is a key reagent for constructing thiolcarbonate and thiocarbonate model systems to investigate nucleofugacity hierarchies, as detailed in . Its behavior in aminolysis reactions—where it acts as a clean and predictable leaving group—makes it an invaluable tool for physical organic chemists studying reaction mechanisms and for calibrating computational models (e.g., DFT). The well-defined kinetics and product selectivity associated with this scaffold allow for precise experimental control.

SNAr Synthesis of Alkylthio Nitroarene Libraries

For high-throughput synthesis or library generation, 1-(4-Nitrophenyl)ethane-1-thiol and its analogs can be efficiently prepared or functionalized using a mild and high-yielding nucleophilic aromatic substitution (SNAr) protocol. The method described in , which uses cesium carbonate in DMSO at room temperature, provides a robust and scalable route to access a diverse array of 4-alkylthio nitroarenes. This approach is superior to harsher or lower-yielding alternatives and is directly applicable to the synthesis of 1-(4-nitrophenyl)ethane-1-thiol from 4-nitrobenzyl halides or related substrates. This makes the compound an attractive target for process development and chemical manufacturing.

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